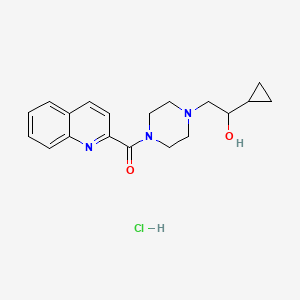

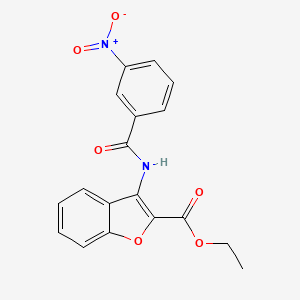

3-(3-硝基苯甲酰氨基)苯并呋喃-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzofuran-3-carboxylate esters can be synthesized by various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

The synthesis of benzofuran-3-carboxylate esters involves complex chemical reactions. For instance, a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .

科学研究应用

化学合成与催化

3-(3-硝基苯甲酰氨基)苯并呋喃-2-羧酸乙酯参与复杂分子的合成,展示了该化合物在化学反应和催化中的作用。例如,该化合物参与了合成新型亚甲二氧基-2-(苯并呋喃-2-基)喹啉-3-羧酸衍生物的反应,展示了其在通过一步反应创建药理学相关结构中的效用 (Gao 等人,2011)。此外,它在 2-(3-甲基-5-氧代-4,5-二氢-3H-苯并[e][1,4]二氮杂卓-2-基氨基)苯甲酸乙酯合成中的应用突出了其在创建苯二氮卓衍生物中的适用性,表明了其在药物化学中的潜力 (Al-Said & Al-Sghair,2013)。

材料科学与聚合物化学

在材料科学和聚合物化学中,使用 3-(3-硝基苯甲酰氨基)苯并呋喃-2-羧酸乙酯衍生物合成和改性聚合物起着至关重要的作用。例如,带有多个较低临界溶液温度 (LCST) 的荧光、热响应性低聚 (乙二醇) 甲基丙烯酸酯/9-(4-乙烯基苄基)-9H-咔唑共聚物的创建展示了该化合物在开发具有药物递送系统和响应性涂层潜在应用的智能材料中的重要性 (Lessard、Ling 和 Maríc,2012)。

生物活性与药理学潜力

虽然明确排除了药物使用、剂量和副作用,但该化合物的衍生物已被探索其生物活性。例如,从 3-(3-硝基苯甲酰氨基)苯并呋喃-2-羧酸乙酯衍生物合成和抗菌筛选新型二氢苯并呋喃[3,2-e]异恶唑[4,5-b]氮杂卓-5(5aH)-酮突出了这些化合物在开发新型抗菌剂中的潜力 (Rajanarendar 等人,2013)。这指出了该化合物在发现和开发新治疗剂中的效用。

未来方向

Benzofuran compounds, including Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

作用机制

Target of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds are known to interact with various biological targets due to their versatile and unique physicochemical properties .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Benzofuran compounds are known to have various biological effects due to their interaction with different biological targets .

属性

IUPAC Name |

ethyl 3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-8-3-4-9-14(13)26-16)19-17(21)11-6-5-7-12(10-11)20(23)24/h3-10H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLKUNKUCGXVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

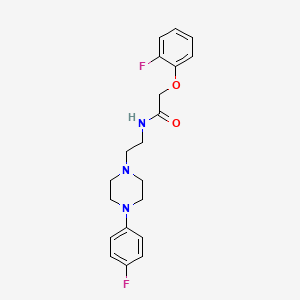

![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)

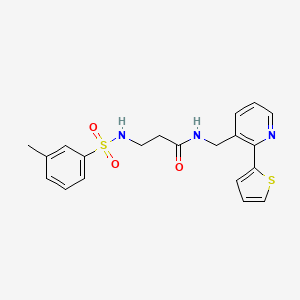

![3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2568666.png)

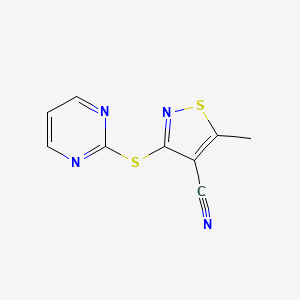

![3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride](/img/structure/B2568676.png)

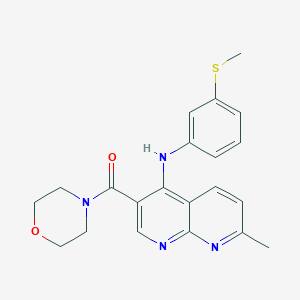

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2568683.png)